molecular formula C13H8FN3O2 B2618219 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1239843-29-8

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2618219
CAS No.: 1239843-29-8
M. Wt: 257.224
InChI Key: ATRRSCDDIYVNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1239843-29-8) is a high-purity (95%) chemical compound with the molecular formula C13H8FN3O2 and a molecular weight of 257.22 g/mol. It is built around the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry due to its unique bioisosteric properties and wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring is known for its metabolic stability and serves as a valuable surrogate for less stable functional groups like esters and amides, making it a versatile framework in drug discovery efforts . Researchers value this heterocycle for its role in designing novel therapeutic agents; derivatives have been investigated for diverse applications including anticancer, antiviral, antibacterial, and anti-inflammatory activities . Structurally related 1,2,4-oxadiazole compounds have demonstrated promising in vitro antiproliferative activity against drug-sensitive and drug-resistant cancer cell lines, as well as against parasites such as Trypanosoma cruzi and Leishmania species . This reagent is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or any consumer products. For specific storage and handling information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRRSCDDIYVNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine.

    Cyclization: The intermediate product is then cyclized to form the oxadiazole ring.

    Coupling with Pyridinone: The oxadiazole derivative is then coupled with a pyridinone derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

The 2-fluorophenyl substituent in the target compound distinguishes it from analogues with different aryl or heteroaryl groups. Key comparisons include:

a) Electron-Withdrawing vs. Electron-Donating Groups
  • 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (): The 4-methylphenyl group is electron-donating, which may increase lipophilicity and alter binding affinity in hydrophobic pockets.
b) Heteroaromatic Substitutions
  • 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (): The pyrazine substituent introduces nitrogen atoms, enabling additional hydrogen bonding and π-stacking interactions, which could enhance target engagement in enzymatic pockets.
  • 5-(3,5-Difluorophenyl)pyridin-2(1H)-one (): The dual fluorine atoms increase electronegativity and may improve membrane permeability compared to mono-fluorinated analogues.
c) Dual Oxadiazole Systems

Modifications on the Pyridin-2(1H)-one Core

  • 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (): The biphenyl and anilino substituents extend conjugation, altering electronic properties and fluorescence characteristics, which is relevant for imaging applications.

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility : Fluorinated derivatives (e.g., 2-fluorophenyl, 3,5-difluorophenyl) generally exhibit higher logP values compared to methoxy- or methyl-substituted analogues, impacting blood-brain barrier penetration .
  • Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethoxy, fluorine) reduce oxidative metabolism, as seen in and .

Data Tables

Table 1: Structural and Electronic Comparison of Selected Analogues

Compound Name Oxadiazole Substituent Pyridinone Substituent Molecular Weight (g/mol) Key Properties
5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 2-Fluorophenyl None 271.24 Moderate logP, High stability
5-[3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 4-Trifluoromethoxyphenyl None 337.25 High metabolic stability
5-(3,5-Difluorophenyl)pyridin-2(1H)-one N/A 3,5-Difluorophenyl 207.18 Enhanced permeability
3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyrazin-2-yl None 243.21 Hydrogen-bonding capability

Research Findings

  • Oxadiazole-containing pyridinones are frequently explored for antiviral and anti-inflammatory applications, with substituent choice critically influencing activity ().
  • Fluorine substitution at the 2-position of the phenyl ring (as in the target compound) balances lipophilicity and electronic effects, making it a preferred moiety in CNS-targeted drug design .
  • Dual oxadiazole systems () show promise in multi-target therapies but require optimization to mitigate off-target effects.

Biological Activity

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, along with relevant case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H8FN3O2
  • Molecular Weight : 241.21 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
TamoxifenMCF-710.38
1,2,4-Oxadiazole DerivativesA5490.12 - 2.78

In vitro studies demonstrated that this compound increased p53 expression and induced apoptosis in MCF-7 cells through the activation of caspase pathways. Molecular docking studies also suggest strong interactions between the compound and estrogen receptors, similar to those observed with Tamoxifen.

2. Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have been extensively studied. The compound has shown activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coliComplete death within 8 hours

These findings indicate that the presence of halogen substituents significantly enhances the antibacterial efficacy of oxadiazole compounds.

3. Antifungal Activity

Research on antifungal activity is less extensive but indicates potential efficacy against fungal pathogens. The structure-activity relationship suggests that modifications to the oxadiazole ring can influence antifungal potency.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study involving the treatment of MCF-7 breast cancer cells with this compound reported a significant reduction in cell viability at concentrations as low as 15.63 µM. Western blot analysis confirmed increased levels of apoptotic markers such as cleaved caspase-3 and p53, indicating a mechanism involving programmed cell death.

Case Study 2: Antibacterial Activity Assessment

In another investigation, the antibacterial activity was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating strong inhibition of bacterial growth and complete bactericidal activity within eight hours of exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound’s 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under reflux conditions (e.g., using DCC/DMAP in THF). The pyridin-2(1H)-one moiety can be introduced via nucleophilic substitution or Pd-catalyzed coupling. Optimize yields by controlling stoichiometry (1:1.2 ratio of amidoxime to acylating agent), temperature (80–100°C), and solvent polarity .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm intermediates via LC-MS.

Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in this compound?

  • Methodology :

  • 1H NMR : The pyridin-2(1H)-one proton appears as a singlet at δ 6.8–7.2 ppm. Fluorophenyl protons split into multiplets (δ 7.3–7.6 ppm) due to ortho-fluorine coupling .
  • FTIR : Confirm oxadiazole formation via C=N stretching at 1600–1650 cm⁻¹ and pyridinone C=O at 1680–1700 cm⁻¹ .
  • HRMS : Exact mass should match the molecular formula (C₁₃H₈FN₃O₂, [M+H]+ calc. 274.0622) .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology : Use silica gel chromatography (gradient elution: 20–50% ethyl acetate in hexane) followed by recrystallization in ethanol/water (7:3). Purity >95% is achievable with a melting point of 210–215°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the oxadiazole and pyridinone moieties as pharmacophores. Optimize the ligand-protein complex with MM-GBSA free-energy calculations. Validate predictions with in vitro kinase assays (IC₅₀ determination) .
  • Data Analysis : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values (nM range) to assess correlation .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection)?

  • Methodology :

  • In vitro assays : Test cytotoxicity (MTT assay on HEK293 cells) and neuroprotection (H₂O₂-induced oxidative stress model in SH-SY5Y cells) under identical conditions (e.g., 24h exposure, 10–100 µM dose).
  • Mechanistic studies : Use ROS detection (DCFH-DA probe) and caspase-3 activity assays to differentiate apoptotic pathways .
    • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Q. How does the compound’s environmental fate impact ecotoxicology studies?

  • Methodology : Assess biodegradation (OECD 301F) and photolysis (UV-Vis irradiation in aqueous media). Quantify metabolites via HPLC-MS/MS. Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201) for ecotoxicity profiling .
  • Key parameters : Hydrolysis half-life (t₁/₂ > 30 days in pH 7.4) and log Kow (~2.5) predict moderate bioaccumulation .

Key Challenges and Recommendations

  • Stereochemical instability : The pyridin-2(1H)-one tautomerism may lead to batch variability. Stabilize via salt formation (e.g., HCl salt) .
  • Biological assay variability : Standardize cell culture conditions (e.g., serum-free media, 5% CO₂) to minimize noise .

For further details on crystallographic data (e.g., CCDC entries), refer to structural reports in Acta Crystallographica .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.